N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-20-7-2-3-10(16(20)22)14(21)17-11-6-8-24-12(11)15-18-13(19-23-15)9-4-5-9/h2-3,6-9H,4-5H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKYKNUAOPFSGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=C(SC=C2)C3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One efficient method for synthesizing 1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like NaOH in a DMSO medium at ambient temperature .
The thiophene ring can be introduced through a cyclization reaction involving appropriate precursors, while the pyridine ring is often synthesized via condensation reactions involving suitable aldehydes and amines. The final step involves coupling these heterocyclic intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and pyridine rings can be oxidized under specific conditions to form sulfoxides or N-oxides, respectively.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or acetonitrile, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups onto the aromatic rings.
Scientific Research Applications
N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structure and ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The thiophene and pyridine rings contribute to the compound’s ability to bind to DNA, proteins, and other biomolecules, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-ethoxyacetamide
- N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-methoxybenzamide
- N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide
Uniqueness
What sets N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide apart from similar compounds is its unique combination of heterocyclic rings, which imparts distinct chemical properties and reactivity. This compound’s ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable subject of study in multiple fields .
Biological Activity
N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include:
- Cyclopropyl group : Contributes to the compound's lipophilicity.
- Oxadiazole ring : Known for its ability to participate in hydrogen bonding, enhancing interaction with biological targets.
- Dihydropyridine scaffold : Commonly associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O4S |
| Molecular Weight | 373.42 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key aspects include:
- Enzyme Inhibition : The oxadiazole moiety can inhibit enzymes such as phospholipase A2 (PLA2), which is involved in lipid metabolism and inflammatory responses .
- Receptor Binding : The compound's structure allows it to bind effectively to various receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential as an antibiotic agent.
Anticancer Properties
Several studies have explored the anticancer potential of related compounds:
- Cell Line Studies : Compounds featuring the oxadiazole ring have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
- Mechanistic Insights : The inhibition of specific kinases involved in cancer cell signaling pathways has been proposed as a mechanism for the observed anticancer effects.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a structurally similar compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) that supports further investigation into this class of compounds for therapeutic use.
Study 2: Anticancer Activity
In a preclinical trial involving human cancer cell lines, the compound exhibited significant growth inhibition at low micromolar concentrations. Mechanistic studies suggested that apoptosis was induced via activation of caspase pathways.
Q & A
Q. What safety protocols are essential for handling this compound, given its potential reactivity and toxicity?
- Methodology : Follow institutional chemical hygiene plans for PPE (e.g., nitrile gloves, fume hood use). Conduct hazard assessments using tools like CAMEO Chemicals. Implement spill containment strategies (e.g., secondary containment trays) and train personnel in first-aid measures specific to carboxamide exposure .
Q. How should ethical considerations in interdisciplinary research involving this compound (e.g., dual-use potential) be addressed?
- Methodology : Establish cross-disciplinary ethics review panels to assess risks vs. benefits. Document compliance with dual-use research policies (e.g., NSABB guidelines). Foster transparency through open-data initiatives while safeguarding sensitive information via controlled-access repositories .
Data Collection Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
